molecular formula C27H33N3O2 B10994867 2'-cyclohexyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclohexyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10994867
M. Wt: 431.6 g/mol
InChI Key: NXRLBAKKNSFKGU-UHFFFAOYSA-N
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Description

2’-cyclohexyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclohexyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone.

    Spirocyclization: The isoquinoline core undergoes spirocyclization with a cyclohexane derivative under acidic or basic conditions.

    Amide Formation: The final step involves the formation of the amide bond by reacting the spiro compound with pyridin-2-ylmethylamine in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and isoquinoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their physical and chemical properties.

    Sensors: Its unique structure allows for the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism by which 2’-cyclohexyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] Derivatives: These compounds share the spiro structure and may have similar chemical properties.

    Pyridin-2-ylmethyl Amides: Compounds with this functional group can exhibit similar reactivity and biological activity.

Uniqueness

What sets 2’-cyclohexyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its combination of the spiro structure with the pyridin-2-ylmethyl amide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

2-cyclohexyl-1-oxo-N-(pyridin-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H33N3O2/c31-25(29-19-20-11-7-10-18-28-20)24-22-14-5-6-15-23(22)26(32)30(21-12-3-1-4-13-21)27(24)16-8-2-9-17-27/h5-7,10-11,14-15,18,21,24H,1-4,8-9,12-13,16-17,19H2,(H,29,31)

InChI Key

NXRLBAKKNSFKGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCCC4)C(=O)NCC5=CC=CC=N5

Origin of Product

United States

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